molecular formula C7H6INS B1305248 2-Iodothiobenzamide CAS No. 81568-85-6

2-Iodothiobenzamide

Cat. No. B1305248
CAS RN: 81568-85-6
M. Wt: 263.1 g/mol
InChI Key: SROXPQIFIILRJM-UHFFFAOYSA-N
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Description

2-Iodothiobenzamide, also known as ITB, is an organic compound consisting of a thiobenzamide moiety substituted with an iodide group. It is a white crystalline solid with a melting point of 186-188°C and a molecular weight of 295.99 g/mol. ITB has a variety of applications in scientific research, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye. Its biochemical and physiological effects are also being explored.

Scientific Research Applications

  • Quantum Dots for Imaging and Diagnostics : 2-Iodothiobenzamide may play a role in the synthesis and functionalization of quantum dots (Qdots). Qdots are used in biological applications such as high-resolution cellular imaging, in vivo observation of cell trafficking, tumor targeting, and diagnostics. These applications have significant potential for studying intracellular processes and for use in medical imaging and disease diagnosis (Michalet et al., 2005).

  • C-S Bond Formation in Organic Synthesis : this compound is utilized in organic synthesis, specifically in the formation of C-S bonds. This process is important for creating compounds like 2-substituted benzothiazoles, which have applications in pharmaceuticals and materials science. The use of Pd/C as a catalyst in these reactions demonstrates a method that is ligand-free, additive-free, and operates under mild conditions, making it more environmentally friendly and potentially more cost-effective (Cheng et al., 2014).

  • Thyroid Hormone Research and Metabolic Studies : Although not directly about this compound, research on iodothyronine deiodinases, which are related to iodine chemistry, highlights the importance of iodine compounds in thyroid hormone research. This research has implications for understanding metabolic diseases and may indirectly inform the study of this compound and similar compounds (Bianco et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, 2-Iodoxybenzoic acid, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-iodobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROXPQIFIILRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231206
Record name Thiobenzamide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81568-85-6
Record name Thiobenzamide, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiobenzamide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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